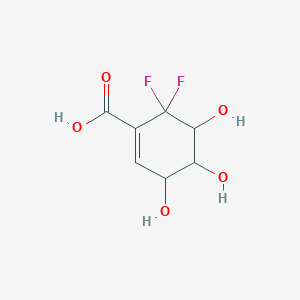
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid is an organic compound characterized by its unique structure, which includes three hydroxyl groups and two fluorine atoms on a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexene derivative followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and fluorine atoms play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R,5S)-3,4,5-Trihydroxycyclohex-1-enecarboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
(3R,4R,5S)-6-Fluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness
The presence of two fluorine atoms in (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid distinguishes it from similar compounds, providing unique chemical properties and potential applications. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable molecule for various research and industrial purposes.
Propriétés
Formule moléculaire |
C7H8F2O5 |
|---|---|
Poids moléculaire |
210.13 g/mol |
Nom IUPAC |
6,6-difluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H8F2O5/c8-7(9)2(6(13)14)1-3(10)4(11)5(7)12/h1,3-5,10-12H,(H,13,14) |
Clé InChI |
CJULRCFOBOYJAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(C(C(C1O)O)O)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


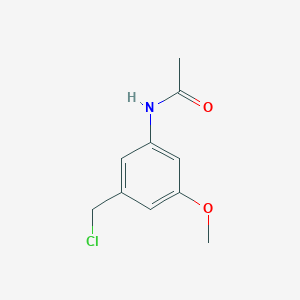
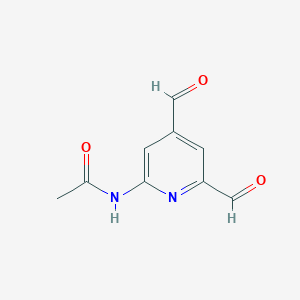
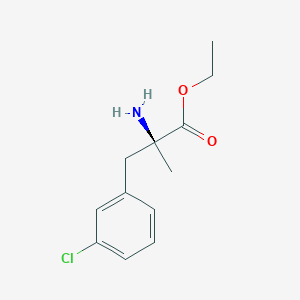
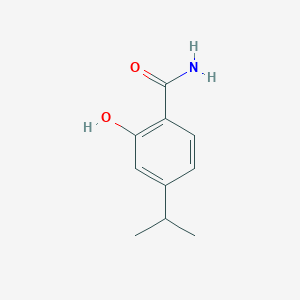

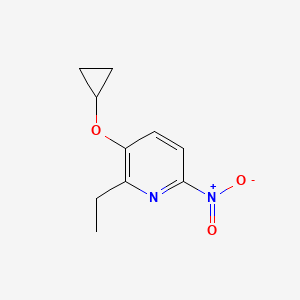

![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
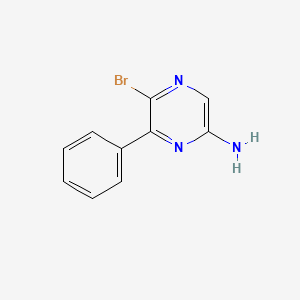
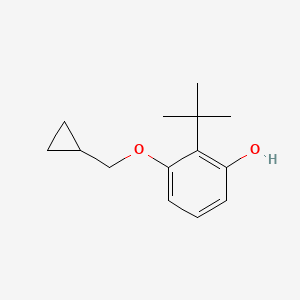
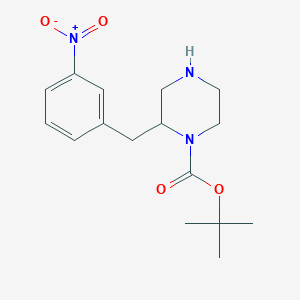
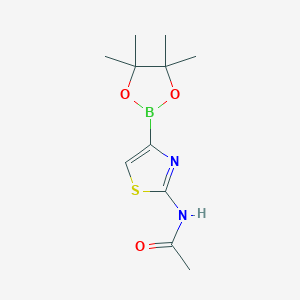
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
